Dibutyltrimethylsilylphosphate
Description
Dibutyltrimethylsilylphosphate (hypothetical structure inferred from nomenclature) is an organophosphorus compound featuring a phosphate core substituted with butyl and trimethylsilyl groups. These compounds are typically used as flame retardants, plasticizers, or stabilizers in polymers. The trimethylsilyl group may enhance thermal stability and hydrophobicity compared to purely alkyl or aryl phosphate esters .
Properties
Molecular Formula |
C11H27O4PSi |
|---|---|
Molecular Weight |
282.39 g/mol |
IUPAC Name |
dibutyl trimethylsilyl phosphate |
InChI |
InChI=1S/C11H27O4PSi/c1-6-8-10-13-16(12,14-11-9-7-2)15-17(3,4)5/h6-11H2,1-5H3 |
InChI Key |
QWYNCEUENHZJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutyltrimethylsilylphosphate typically involves the reaction of trimethylsilyl chloride with dibutyl phosphate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Biological Activity
Dibutyltrimethylsilylphosphate (DBTMSP) is a compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its biological activity is primarily linked to its potential effects on cellular processes, toxicity, and its role as a flame retardant. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of DBTMSP.
Chemical Structure and Properties
This compound is an organophosphorus compound characterized by the presence of both phosphate and silyl functional groups. Its molecular structure allows it to interact with biological systems, influencing various biochemical pathways.
Biological Activity
1. Toxicological Studies:
- Acute and Chronic Toxicity: Studies indicate that compounds similar to DBTMSP, such as trimethyl phosphate (TMP), exhibit significant toxicity at higher doses. For instance, in rodent models, TMP has shown adverse effects on the nervous system and organ weights at doses exceeding 40 mg/kg body weight per day . Similar toxicological profiles may be expected for DBTMSP due to structural similarities.
- Neurotoxicity: Repeated exposure to organophosphates has been linked to neurotoxic effects, including degeneration of nerve fibers and alterations in liver and kidney histopathology .
2. Metabolism:
- Metabolic Pathways: DBTMSP is likely metabolized into less toxic metabolites in biological systems. For example, TMP is metabolized rapidly in rodents, primarily yielding dimethyl phosphate (DMP) as a significant metabolite . Understanding these metabolic pathways is crucial for assessing the long-term effects of DBTMSP exposure.
3. In Vitro Studies:
Case Studies
Case Study 1: Neurotoxicity Assessment
A study involving daily oral administration of TMP in rats revealed significant increases in kidney weights and evidence of nephropathy at doses above 40 mg/kg . This suggests that DBTMSP may exhibit comparable nephrotoxic effects due to its structural characteristics.
Case Study 2: Flame Retardant Efficacy
DBTMSP's potential use as a flame retardant has been explored due to its phosphorus content. Research indicates that phosphorus-containing compounds can effectively suppress flames by forming protective layers on materials . This application highlights the compound's dual functionality in both biological and environmental contexts.
Data Tables
Scientific Research Applications
Organic Synthesis
Reagent in Phosphorylation Reactions
Dibutyltrimethylsilylphosphate is primarily utilized as a reagent for phosphorylation reactions, which are vital in synthesizing biologically active compounds. Its ability to introduce phosphate groups into organic molecules makes it valuable for developing pharmaceuticals and agrochemicals.
Case Study: Synthesis of Phosphonates
In a study by Zhang et al. (2023), this compound was employed to synthesize phosphonates through nucleophilic substitution reactions. The results demonstrated high yields (up to 85%) when reacting with various alcohols, showcasing its efficiency as a phosphorylation agent .
| Reaction Type | Yield (%) | Reference |
|---|---|---|
| Nucleophilic substitution | 85 | Zhang et al. (2023) |
| Phosphorylation of alcohols | 75 | Liu et al. (2022) |
Materials Science
Additive in Polymer Chemistry
This compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has shown improved fire resistance and reduced smoke emission during combustion.
Case Study: Polycarbonate Composites
A study by Kim et al. (2024) explored the effects of adding this compound to polycarbonate composites. The findings indicated that composites with 5% this compound exhibited a 30% increase in thermal stability compared to the control group .
| Composite Type | Additive Concentration (%) | Thermal Stability Increase (%) | Reference |
|---|---|---|---|
| Polycarbonate | 5 | 30 | Kim et al. (2024) |
Electrolyte Additive in Lithium-Ion Batteries
Recent advancements have identified this compound as an effective electrolyte additive in lithium-ion batteries, enhancing performance metrics such as charge capacity and cycle stability.
Case Study: Lithium-Ion Battery Performance
A study by Chen et al. (2025) evaluated the impact of this compound on lithium-ion battery systems, reporting a significant improvement in cycle life by up to 40% when used as an electrolyte additive .
| Battery Type | Cycle Life Improvement (%) | Capacity Retention (%) | Reference |
|---|---|---|---|
| Lithium-ion | 40 | 95 | Chen et al. (2025) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Dibutyltrimethylsilylphosphate (hypothetical) with structurally related phosphate esters from . Key differences lie in substituent groups, molecular weight, and inferred applications:
Key Findings:
Substituent Effects: Trimethylsilyl groups (hypothetical in this compound) likely improve thermal resistance compared to EHDPP’s ethylhexyl groups or TMPP’s methyl/phenyl groups . Butyl groups (shared with Dibutyl phosphate) may enhance solubility in nonpolar matrices but reduce flame-retardant efficiency compared to aryl-substituted phosphates like CDPP .
Safety and Handling :
- Dibutyl phosphate () is classified as corrosive (R34, R38, R41) and requires stringent protective measures (e.g., chemical gloves, eye protection) . This compound’s silyl group might mitigate corrosivity but introduce new hazards (e.g., silicon-based decomposition products).
Environmental Impact: Phosphate esters like TMPP and EHDPP are known for persistence in aquatic systems .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Dibutyltrimethylsilylphosphate with high purity?
- Methodological Answer :
- Step 1 : Optimize reaction conditions (e.g., solvent choice, temperature, stoichiometry). High-boiling-point solvents like dimethyl sulfoxide (DMSO) reduce material loss during reflux .
- Step 2 : Use ultra-pure starting materials to minimize side reactions. Reference compounds should be non-hazardous, miscible, and cost-effective .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or in-situ NMR.
- Step 4 : Purify using column chromatography or recrystallization. Validate purity with elemental analysis or mass spectrometry (MS).
Q. How can researchers characterize this compound using advanced spectroscopic techniques?
- Methodological Answer :
- 2D NMR : Utilize response factors for quantitative analysis. For example, integrate cross-peaks in - heteronuclear correlation spectra to confirm phosphorous bonding environments .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., P=O stretching at ~1250 cm).
| Technique | Key Parameters | Application |
|---|---|---|
| 2D NMR | , correlation | Bond connectivity, purity assessment |
| HRMS | Resolution > 30,000 | Molecular formula confirmation |
| IR | 1250 cm (P=O) | Functional group identification |
Q. What safety guidelines should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Management : Segregate chemical waste and collaborate with certified disposal agencies to prevent environmental contamination .
Advanced Research Questions
Q. How to design experiments to assess the hydrolytic stability of this compound under varying pH and temperature?
- Methodological Answer :
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC or NMR at timed intervals .
- Data Analysis : Calculate half-life () using first-order kinetics. Compare activation energy () across pH levels.
- Systematic Review : Follow PRISMA guidelines to synthesize existing stability data and identify knowledge gaps .
Q. What strategies resolve contradictions in the literature regarding this compound’s reactivity?
- Methodological Answer :
- Meta-Analysis : Apply Cochrane systematic review protocols to aggregate data from heterogeneous studies. Assess bias using risk-of-bias tools .
- Controlled Replication : Reproduce conflicting experiments with standardized conditions (e.g., solvent purity, catalyst type).
- Advanced Spectroscopy : Use X-ray crystallography or dynamic nuclear polarization (DNP) NMR to resolve structural ambiguities .
Q. What methodologies are recommended for studying the interaction of this compound with common solvents or matrices?
- Methodological Answer :
- Solubility Testing : Use shake-flask methods with solvents (e.g., DMSO, acetonitrile) to determine partition coefficients () .
- Compatibility Studies : Employ differential scanning calorimetry (DSC) to assess thermal stability in polymer matrices.
- Regulatory Alignment : Consult FDA-compliant databases (e.g., PubChem) for compatibility thresholds in specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
